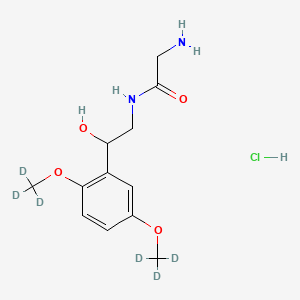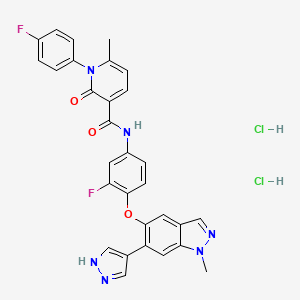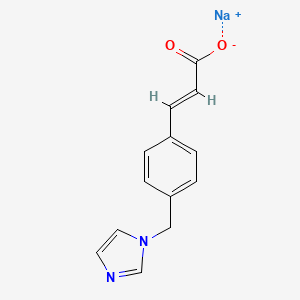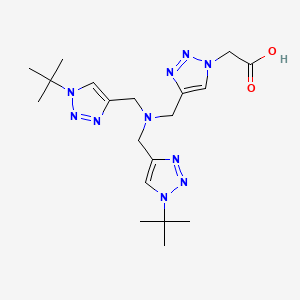
Retinyl glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinyl glucoside is a lipid glucoside and a metabolite of Vitamin A . It is also known by its molecular formula C26H40O6 .
Synthesis Analysis
Retinyl glucoside is related to retinol and retinyl esters, which are the most abundant retinoid forms present in the body . The synthesis of retinoids involves efficient mechanisms to acquire vitamin A from the diet, efficient and overlapping mechanisms for the transport of vitamin A in the circulation, a specific mechanism allowing for vitamin A storage, and a mechanism for mobilizing vitamin A from these stores in response to tissue needs .Molecular Structure Analysis
The molecular structure of Retinyl glucoside is complex, with a molecular weight of 448.6 g/mol . It is generated through modifications to the terminal polar end group of the molecule .Chemical Reactions Analysis
Retinyl glucoside is involved in various chemical reactions. For instance, it is part of the retinoid (visual) cycle, which has evolved to accomplish retinoid isomerization that is required for visual function in vertebrates .Physical And Chemical Properties Analysis
Retinyl glucoside has a molecular weight of 448.6 g/mol . It is a lipid glucoside and a metabolite of Vitamin A . It is also related to retinol and retinyl esters, which are the most abundant retinoid forms present in the body .科学的研究の応用
Therapeutic Applications and Drug Repurposing
Retinyl glucoside, as a type of retinoid, has been studied for its potential benefits in drug repurposing . Retinoic acid (RA), a key component of retinoids, plays pivotal roles in vision, cell proliferation, apoptosis, immune function, and gene regulation . The molecular mechanisms underlying retinoid activity involve binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of target genes .
Dermatological Use
The predominant clinical application of retinoids is its dermatological use via both oral and topical applications . The therapeutic efficacy of retinoids on skin diseases, including psoriasis, ichthyosis, actinic keratosis, acne, and fungal infections have been consistently reported .
Antiaging Treatments
Retinoids are one of the most popular ingredients used in antiaging treatments . Tretinoin, a representative of retinoids, is considered the most effective agent with proven antiaging effects on the skin . It can be found in formulations approved as medicines for topical treatment of acne, facial wrinkles, and hyperpigmentation .
Alternative Antiaging Treatments
Tazarotene and adapalene may be considered as tretinoin alternatives for antiaging treatments . These retinoids have clinically evaluated antiaging effects compared to tretinoin and may be considered as potential alternatives for antiaging treatments .
Nanoformulations
Novel formulations based on nanotechnology are being developed to overcome the major drawbacks of retinoid use, such as their proven instability, low penetration, and potential for skin irritation . The promising potential of retinoid nanoformulations requires a more comprehensive evaluation with additional studies to support the preliminary findings .
作用機序
Target of Action
Retinyl glucoside, a derivative of Vitamin A (retinol), primarily targets the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors . They play a crucial role in various physiological processes such as vision, reproduction, development, and homeostasis of vertebrates .
Mode of Action
Retinyl glucoside interacts with its targets, the RARs and RXRs, by binding to these receptors, triggering gene transcription and resulting in changes in gene regulation . This interaction leads to the activation or inhibition of a large set of coordinately regulated genes . The specific interactions involving the ligand-binding pocket and the “anchoring” group at the polar end are visible in the crystal structures of retinoids with both RAR and RXR .
Biochemical Pathways
Retinyl glucoside affects the retinoic acid (RA) signaling pathway . The RA pathway and its downstream gene activation are related to various physiological processes. The dual role of aldehyde dehydrogenase (ALDH) family enzymes is particularly noteworthy in the context of the RA pathway . The RA pathway is involved in vision, cell proliferation, apoptosis, immune function, and gene regulation .
Pharmacokinetics: ADME Properties
It’s known that the skin is a retinoid-responsive organ, able to absorb topical retinoids and their derivatives readily . The majority of dietary retinol is delivered to the liver, which is the primary organ responsible for its storage and metabolism .
Action Environment
Environmental factors, particularly ultraviolet radiation (UVR), significantly influence the action, efficacy, and stability of retinyl glucoside . The skin, being directly exposed to the environment, represents a unique model for demonstrating the synergistic effects of intrinsic and extrinsic factors on the ageing process . Topical retinoids have demonstrated promise in enhancing skin texture, diminishing fine lines, and augmenting the thickness of both the epidermal and dermal layers .
Safety and Hazards
Retinyl glucoside, like other retinoids, can be hazardous. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with categories including Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Reproductive Toxicity, and Combustible dust . There are also concerns about the phototoxic effects of blue light on the retina .
将来の方向性
The future of Retinyl glucoside and other retinoids lies in their potential use in gene therapy for retinal degenerative diseases , as well as in the development of new precision therapies against cancers by targeting the retinoic acid pathway . There is also ongoing research into the use of retinoids in topical antiaging treatments .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O6/c1-17(11-12-20-19(3)10-7-14-26(20,4)5)8-6-9-18(2)13-15-31-25-24(30)23(29)22(28)21(16-27)32-25/h6,8-9,11-13,21-25,27-30H,7,10,14-16H2,1-5H3/b9-6+,12-11+,17-8+,18-13+/t21-,22-,23+,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKXEMSSRKEGQ-GICNYWJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Retinyl glucoside | |
Q & A
Q1: How is retinyl glucoside synthesized by human glucocerebrosidase?
A1: The research paper highlights the ability of human placental glucocerebrosidase to catalyze the formation of retinyl glucoside []. This occurs via a transglucosylation reaction where glucose is transferred from either glucocerebroside or p-nitrophenyl β-D-glucopyranoside (pNPGlc) to retinol. This reaction is facilitated by the presence of n-pentanol, which enhances the basal activity of glucocerebrosidase. The rate of retinyl glucoside formation is dependent on retinol concentration, reaching saturation at approximately 0.3 mM retinol [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)


![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)


![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)
![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
